molecular formula C13H11N3OS B2470548 N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide CAS No. 1311611-77-4

N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide

Cat. No.: B2470548
CAS No.: 1311611-77-4
M. Wt: 257.31
InChI Key: UMVAIXSCVWXSNL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds . The presence of the cyano and carboxamide functional groups in this compound makes it highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(cyanomethyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be compared with other cyanoacetamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-11(13(17)15-6-5-14)2-3-12(16-9)10-4-7-18-8-10/h2-4,7-8H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVAIXSCVWXSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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